Valeryl-4-hydroxyvalsartan

Overview

Description

Synthesis Analysis

The synthesis of Valeryl-4-hydroxyvalsartan involves several key steps, including the initial formation of the valsartan precursor, followed by specific reactions leading to the introduction of the valeryl and hydroxy groups. An advanced method for the synthesis of valsartan, which could be extended to its metabolite this compound, utilizes decarboxylative biaryl coupling. This method presents economic and ecological advantages by being more concise and avoiding stoichiometric amounts of expensive organometallic reagents (Goossen & Melzer, 2007).

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its pharmacological activity. Structural analysis, particularly through techniques such as X-ray crystallography or NMR spectroscopy, provides insights into the conformational preferences and potential sites of interaction with biological targets. While specific studies on the molecular structure of this compound are not readily available, structural analyses of similar compounds can offer valuable clues about its configuration and stability.

Chemical Reactions and Properties

This compound may undergo various chemical reactions, particularly those relevant to its metabolism and pharmacological effects. The metabolism of valsartan to its hydroxy metabolite involves oxidative biotransformation, primarily facilitated by cytochrome P450 enzymes, indicating a complex interplay of chemical reactions leading to its formation and further metabolism (Nakashima et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. Amorphous forms of valsartan, for instance, have been studied for their physicochemical properties, indicating differences in structural arrangement and hydrogen bonding that could influence the physical properties of its metabolites as well (Skotnicki et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with biological molecules, play a crucial role in its pharmacodynamics and pharmacokinetics. Understanding these properties is essential for predicting its behavior in biological systems and its therapeutic efficacy. The process of identifying and characterizing impurities in crude valsartan preparations, for example, highlights the importance of chemical analysis in ensuring the quality and safety of the drug and its metabolites (Nie et al., 2006).

Scientific Research Applications

Clinical Drug Monitoring and Trials : An optimized SPE-HPLC-UV-fluorescence method has been developed for separating and quantifying valsartan and its metabolite Valeryl-4-hydroxy-valsartan in human plasma samples. This method is crucial for drug monitoring and clinical trials (Iriarte et al., 2006).

Pharmacological Profile in Cardiovascular and Renal Hemodynamics : Valsartan and its metabolite have been shown to inhibit angiotensin I and II-induced pressor response, affecting renal hemodynamics without significantly altering blood pressure, heart rate, or cardiac functions in rats and dogs (Hayashi et al., 1997). Additionally, they display significant in vitro inhibition of human platelets, potentially contributing to clinical benefits in reducing vascular ischemic events (Serebruany et al., 2004).

Antihypertensive Effects : Studies have demonstrated that valsartan is effective in reducing blood pressure in hypertensive rat and dog models, making it a potential treatment for high blood pressure (Yamamoto et al., 1997).

Effect on Memory and Anxiety : Research indicates that valsartan can block memory-improving effects of angiotensin II in rats but shows weaker anxiolytic activity compared to losartan (Braszko, 2005).

Heart Failure Treatment : Valsartan has been found effective in reducing left ventricular end-diastolic pressure and inhibiting left ventricular hypertrophy in rats with myocardial infarction, suggesting potential in treating heart failure after a heart attack (Hayashi et al., 1997).

Controlled Drug Release : The development of valsartan-loaded polyoxalate microspheres indicates potential applications in controlled drug release for biodegradable medical devices (Lee et al., 2013).

Metabolic Studies : Valsartan's pharmacokinetics, including its rapid absorption and excretion, with a minor inactive metabolite formed by oxidative biotransformation, have been extensively studied, offering insights into its metabolic pathway in the human body (Waldmeier et al., 1997).

Mechanism of Action

Target of Action

Valeryl-4-hydroxyvalsartan, also known as 4-hydroxy valsartan, primarily targets the angiotensin II receptor type 1 (AT1) . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . It plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

4-hydroxy valsartan acts as an angiotensin II receptor blocker (ARB) . It selectively inhibits the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Pharmacokinetics

Approximately 20% of a single dose is recovered as metabolites . The primary metabolite, accounting for about 9% of the dose, is valeryl-4-hydroxy valsartan . In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan .

Result of Action

The action of 4-hydroxy valsartan leads to a reduction in blood pressure and has a protective effect on the heart . It improves cardiac function, reduces afterload, increases cardiac output, and prevents ventricular hypertrophy and remodeling . It is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

properties

IUPAC Name |

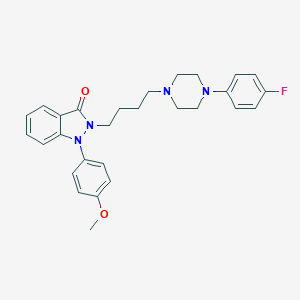

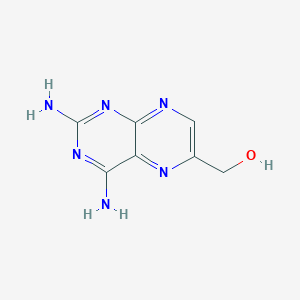

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-XLDIYJRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188259-69-0 | |

| Record name | Valeryl-4-hydroxyvalsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERYL-4-HYDROXYVALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between Valsartan and 4-hydroxy Valsartan?

A1: 4-hydroxy Valsartan (also known as Valeryl-4-hydroxyvalsartan) is a minor, pharmacologically inactive metabolite of the antihypertensive drug Valsartan. [] It is formed by oxidative biotransformation of Valsartan in the body. []

Q2: How does Valsartan exert its antihypertensive effects?

A2: Valsartan selectively blocks angiotensin II binding to the AT1 receptor. [] This blockade prevents the vasoconstrictive effects of angiotensin II, ultimately leading to blood pressure reduction.

Q3: What is the significance of the platelet inhibiting properties of Valsartan and 4-hydroxy Valsartan?

A4: Platelet activation plays a crucial role in the pathogenesis of vascular disease. [] The observed platelet inhibition by Valsartan and 4-hydroxy Valsartan, independent of their AT1 receptor blocking activity, might contribute to the clinical benefits of Valsartan in patients with cardiovascular disease. [, , ] Further research is needed to confirm this hypothesis.

Q4: How potent is 4-hydroxy Valsartan in inhibiting platelets compared to Valsartan?

A5: Research suggests that 4-hydroxy Valsartan might be a more potent inhibitor of platelet activity than Valsartan in the therapeutic range. [] This finding highlights the potential of 4-hydroxy Valsartan as a possible therapeutic agent targeting platelet aggregation.

Q5: How is 4-hydroxy Valsartan eliminated from the body?

A6: Similar to Valsartan, 4-hydroxy Valsartan is primarily eliminated through fecal excretion, suggesting biliary excretion as the main clearance mechanism. []

Q6: Are there specific analytical methods to measure 4-hydroxy Valsartan levels?

A7: Yes, researchers have developed and validated SPE-HPLC-UV-fluorescence methods for the simultaneous determination of Valsartan and 4-hydroxy Valsartan in human plasma samples. [, ] These methods offer a sensitive and specific way to quantify these compounds in biological samples.

Q7: What is the potential therapeutic application of 4-hydroxy Valsartan based on its platelet-inhibiting properties?

A8: 4-hydroxy Valsartan, due to its potent platelet-inhibiting properties, holds potential as a therapeutic agent for conditions where platelet aggregation plays a key role. [] This includes, but is not limited to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)